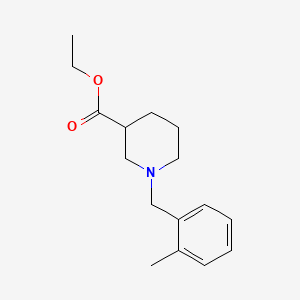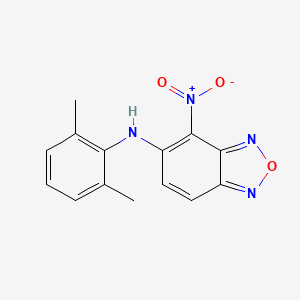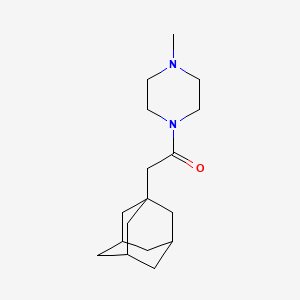![molecular formula C17H19N3O2S B5217981 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, commonly known as DMNPE-caged compound, is a photoactivatable chemical compound widely used in scientific research. DMNPE-caged compounds are used to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes.
Mecanismo De Acción
DMNPE-caged compound is a photoactivatable compound. When exposed to light of a specific wavelength, DMNPE-caged compound undergoes a chemical reaction that releases the active compound. The released compound can then interact with its target protein or signaling pathway, leading to activation of the pathway.
Biochemical and Physiological Effects:
DMNPE-caged compound is a powerful tool for studying the biochemical and physiological effects of specific proteins or signaling pathways. By selectively activating these proteins or pathways, researchers can study their function and regulation in a controlled manner. This can lead to a better understanding of the underlying mechanisms of cellular signaling and other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMNPE-caged compound is its selectivity. DMNPE-caged compounds can be designed to selectively activate specific proteins or signaling pathways, allowing for precise control over the experimental conditions. However, one limitation of DMNPE-caged compounds is their photoactivatable nature. This requires specialized equipment and experimental conditions, which can be a challenge for some labs.
Direcciones Futuras
There are many potential future directions for research involving DMNPE-caged compounds. One area of interest is the development of new caged compounds with improved selectivity and photoactivation properties. Another area of interest is the application of DMNPE-caged compounds in the study of disease mechanisms, such as cancer and neurodegenerative disorders. Overall, DMNPE-caged compounds are a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
DMNPE-caged compound is synthesized using a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base to form N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide with sodium azide in the presence of a copper catalyst to form DMNPE-caged compound.
Aplicaciones Científicas De Investigación
DMNPE-caged compound is widely used in scientific research to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes. DMNPE-caged compounds are used to selectively activate specific proteins or signaling pathways in living cells. This allows researchers to study the function and regulation of these proteins or pathways in a controlled manner.
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-16(11-19(2)18-13)12-20(3)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUKLHABUTJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)
![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)